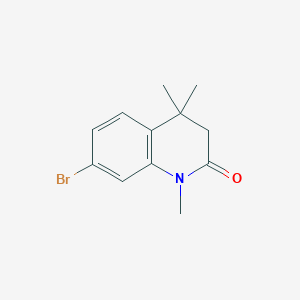

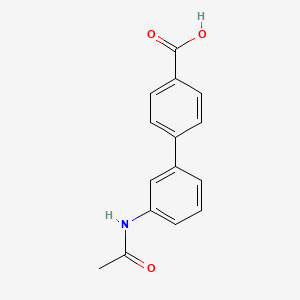

4-(3-Acetylaminophenyl)benzoic acid

Overview

Description

“4-(3-Acetylaminophenyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 . It belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .

Molecular Structure Analysis

The IUPAC name of “4-(3-Acetylaminophenyl)benzoic acid” is 3’-(acetylamino)[1,1’-biphenyl]-4-carboxylic acid . The InChI code is 1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis

“4-(3-Acetylaminophenyl)benzoic acid” has a molecular weight of 255.27 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications

Corrosion Inhibition: Protection of Metals

In the field of corrosion science, 4-(3-Acetylaminophenyl)benzoic acid derivatives have shown potential as corrosion inhibitors, particularly for stainless steel in acidic environments . Their ability to form a protective layer on metal surfaces can significantly reduce the rate of corrosion, which is crucial for extending the lifespan of metal components.

Food Safety: Detection of Additives

Research has been conducted on the enhanced detection of benzoic acid additives in liquid food using terahertz metamaterial devices . By extension, 4-(3-Acetylaminophenyl)benzoic acid could be used in developing sensors for detecting the presence of benzoic acid derivatives in food products, ensuring compliance with safety standards.

properties

IUPAC Name |

4-(3-acetamidophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAHHGWAOXLJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602472 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Acetylaminophenyl)benzoic acid | |

CAS RN |

331758-81-7 | |

| Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1286687.png)